Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a difluoromethoxy group attached to the phenyl ring, which is further connected to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with a base to generate the nitrile oxide intermediate, which undergoes a 1,3-dipolar cycloaddition with ethyl propiolate to yield the desired isoxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and optimizing pharmacological profiles .
Properties
Molecular Formula |
C13H11F2NO4 |
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Molecular Weight |
283.23 g/mol |
IUPAC Name |
ethyl 5-[4-(difluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H11F2NO4/c1-2-18-12(17)10-7-11(20-16-10)8-3-5-9(6-4-8)19-13(14)15/h3-7,13H,2H2,1H3 |
InChI Key |
DUZOSQMZUNYJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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